2-Ethyl-2-methylbut-3-en-1-ol
Overview
Description
2-Ethyl-2-methylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both an alcohol group and an alkene group, making it versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylbut-3-en-1-ol typically involves the reaction of isobutene (2-methylpropene) with formaldehyde. This reaction is catalyzed by acidic conditions, leading to the formation of the desired product. The reaction can be represented as follows:
CH2=C(CH3)2+HCHO→CH2=C(CH3)CH2OH
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The alkene group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-Ethyl-2-methylbut-3-enal or 2-Ethyl-2-methylbutanone.
Reduction: Formation of 2-Ethyl-2-methylbutanol.
Substitution: Formation of halogenated derivatives like 2-Ethyl-2-methylbut-3-en-1-yl chloride.
Scientific Research Applications
2-Ethyl-2-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylbut-3-en-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the alcohol group, participating in nucleophilic substitution reactions. Additionally, the alkene group can undergo electrophilic addition reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Isoprenol (3-Methylbut-3-en-1-ol): Similar structure but with a different substitution pattern on the alkene group.
Prenol (3-Methylbut-2-en-1-ol): Another isomer with the double bond located at a different position.
2-Methyl-3-buten-1-ol: A compound with a similar backbone but different functional group placement .
Uniqueness: 2-Ethyl-2-methylbut-3-en-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2-ethyl-2-methylbut-3-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h4,8H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUFZYPBRHVUPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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